![molecular formula C12H8BrN3O4 B1227069 Oxapyrazon CAS No. 4489-31-0](/img/structure/B1227069.png)
Oxapyrazon
Übersicht
Beschreibung
Oxapyrazon is an obsolete pre-emergence herbicide that was used to control common weeds in a variety of crops including beets and maize . It is not known by any other names . The chemical formula of Oxapyrazon is C₁₂H₆BrN₃O₄ .
Molecular Structure Analysis
The molecular structure of Oxapyrazon is characterized by the presence of a pyridazinone ring . The canonical SMILES representation of Oxapyrazon is C1=CC=C (C=C1)N2C (=O)C (=C (C=N2)NC (=O)C (=O)O)Br
. The International Chemical Identifier key (InChIKey) for Oxapyrazon is XRGQIRXQFSJBKJ-UHFFFAOYSA-N
.
Wissenschaftliche Forschungsanwendungen
Pharmacological Profile and Therapeutic Applications
- Oxaprozin, a non-steroidal anti-inflammatory drug (NSAID), has been effective in models of inflammation, pain, and pyrexia. Clinically, it's used in adult rheumatoid arthritis (RA), osteoarthritis (OA), ankylosing spondylitis, soft tissue disorders, and post-operative dental pain. Its analgesic qualities are especially beneficial in musculoskeletal conditions like periarthritis of the shoulder, due to its actions like inhibiting COX-1 and COX-2 isoenzymes, inhibiting nuclear translocation of NF-κB and metalloproteases, and modulating the endogenous cannabinoid system (Kean, 2004).
Anti-Cancer Potential
- Recent research has explored the potential of oxapyrazon-derived compounds as anticancer agents. Specifically, novel thiazolyl-pyrazole derivatives have shown promising binding affinities against the epidermal growth factor receptor kinase (EGFR), exhibiting activities close to standard drugs against human liver carcinoma cell lines. This underscores the potential of these compounds in cancer treatment (Sayed et al., 2019).
Antimicrobial Efficacy
- Some derivatives of oxapyrazon have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. This suggests potential applications in treating microbial infections (Fadda et al., 2017).
Clinical Efficacy in Rheumatic Diseases
- Oxaprozin's clinical efficacy in rheumatic disorders is well-established. Studies have shown its effectiveness and tolerance in the management of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. A meta-analysis confirmed oxaprozin's comparable or superior efficacy to other NSAIDs and placebos, positioning it as a viable option for treating rheumatic disorders (Kean et al., 2002).
Exploration in Novel Drug Forms
- Research on oxaprozin has included the development of novel solid forms, such as cocrystals and drug–drug salts, to improve its physicochemical properties. This includes a focus on enhancing solubility and bioavailability, and even extending the release of other drugs, like salbutamol, in combination formulations (Aitipamula et al., 2016).
Eigenschaften
IUPAC Name |
2-[(5-bromo-6-oxo-1-phenylpyridazin-4-yl)amino]-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O4/c13-9-8(15-10(17)12(19)20)6-14-16(11(9)18)7-4-2-1-3-5-7/h1-6H,(H,15,17)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGQIRXQFSJBKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)NC(=O)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074810 | |
Record name | Oxapyrazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxapyrazon | |
CAS RN |
4489-31-0 | |
Record name | Oxapyrazon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4489-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxapyrazon [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004489310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxapyrazon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OXAPYRAZON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XE605N8LB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.